N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide is a structurally complex molecule featuring three key moieties:
2-Oxo-2H-chromene-3-carboxamide (Coumarin Core): Known for its fluorescence and biological activities, including antimicrobial and anti-inflammatory properties.
Morpholinoethyl Chain: A morpholine-substituted ethyl group, enhancing solubility due to the oxygen atom in the morpholine ring.
1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl Group: A cyclic amine scaffold common in pharmaceuticals, contributing to bioavailability and target binding.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-28-10-4-6-18-15-19(8-9-22(18)28)23(29-11-13-32-14-12-29)17-27-25(30)21-16-20-5-2-3-7-24(20)33-26(21)31/h2-3,5,7-9,15-16,23H,4,6,10-14,17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTBQULORPAMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 354.45 g/mol. Its structure features a chromene moiety fused with a tetrahydroquinoline and morpholine group, which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antitumor Activity : Several tetrahydroquinoline derivatives have been reported to possess antitumor properties. For instance, compounds with similar structures have shown IC50 values significantly lower than that of Doxorubicin, indicating potent efficacy against various cancer cell lines .
- Antiviral Activity : Recent studies have explored the antiviral potential of tetrahydroquinoline derivatives against human coronaviruses. Initial findings suggest that these compounds can inhibit viral replication .
- Neuroprotective Effects : The presence of the tetrahydroquinoline scaffold has been associated with neuroprotective effects in several studies, potentially offering therapeutic benefits for neurodegenerative diseases .
Antitumor Activity
A study evaluated the antitumor efficacy of various tetrahydroquinoline derivatives, including those structurally related to our compound. The results indicated that compounds with similar substituents exhibited IC50 values ranging from 2.5 to 12.5 µg/mL against different cancer cell lines, outperforming Doxorubicin (IC50 = 37.5 µg/mL) . This suggests that the structural features of this compound may confer enhanced antitumor activity.
Antiviral Activity
In another study focusing on the antiviral properties of tetrahydroquinoline derivatives against human coronaviruses (229E and OC43), it was found that certain derivatives exhibited promising antiviral activity. This highlights the potential for this compound to be explored further in antiviral drug development .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A comparative analysis of key structural analogs is summarized in Table 1, focusing on substituents, synthesis efficiency, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Insights
Substituent Effects on Solubility: The morpholinoethyl group in the target compound likely improves aqueous solubility compared to piperidinyl (Compound 28) or pyrrolidinyl (Compound 29) analogs, as oxygen in morpholine facilitates hydrogen bonding . The fluoro substituent in Compound 31 enhances metabolic stability and binding affinity via electronegative effects, a feature absent in the target compound .
Synthetic Efficiency :
- Low yields in Compound 30 (6%) highlight challenges in introducing methylpyrrolidinyl groups, suggesting that the target compound’s synthesis may require optimized conditions (e.g., catalysts or protecting groups) to avoid similar pitfalls .
Molecular Weight and Bioavailability :
- The high molecular weight of the Ev5 compound (1030.14 g/mol) may limit its oral bioavailability, whereas the target compound’s smaller size (~500–600 g/mol, estimated) could offer pharmacokinetic advantages .
Research Findings and Implications
Biological Activity: While biological data for the target compound are unavailable, analogs like Compounds 28–32 () were evaluated for activities such as kinase inhibition or antimicrobial effects.
Hydrogen Bonding and Stability: Intra- and intermolecular N–H···O hydrogen bonds in N-(3-bromo-2-methylphenyl) analogs stabilize crystal packing, a property the target compound may share due to its carboxamide and morpholino groups .
Synthetic Optimization: The high yield of Compound 31 (69%) with a dimethylamino group underscores the importance of amine substituents in improving reaction efficiency, a consideration for scaling up the target compound’s synthesis .
Q & A
Advanced Research Question
- ADMET Prediction : Tools like SwissADME or QikProp assess logP (optimal range: 2–4), BBB permeability, and CYP450 inhibition risks .
- Molecular Dynamics Simulations : GROMACS simulations evaluate stability in biological membranes (e.g., interaction with phospholipid bilayers) .
Experimental validation via parallel artificial membrane permeability assays (PAMPA) is recommended .
How can researchers design assays to evaluate target selectivity?
Advanced Research Question
- Panel Screening : Test against related targets (e.g., kinase isoforms) to identify off-target effects.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .
- CRISPR Knockout Models : Validate mechanism by comparing activity in wild-type vs. target-deficient cell lines .
What are the challenges in scaling up synthesis for preclinical studies?
Basic Research Question
- Purification : Transition from column chromatography (lab-scale) to recrystallization or continuous distillation .
- Yield Optimization : Catalyst screening (e.g., Pd/C for hydrogenation) and solvent recycling (e.g., THF recovery) reduce costs .
How does stereochemistry influence pharmacological activity?
Advanced Research Question
Chiral centers in the tetrahydroquinoline core (e.g., 1-methyl position) can drastically alter binding. Resolution methods include:
- Chiral HPLC : Use of amylose-based columns to separate enantiomers .
- Asymmetric Synthesis : Catalytic enantioselective hydrogenation (e.g., Ru-BINAP catalysts) .
What in vitro models best predict in vivo anti-inflammatory effects?
Advanced Research Question
- Primary Cell Assays : Human PBMCs treated with LPS to measure cytokine suppression (e.g., IL-6, TNF-α) .
- Organ-on-a-Chip : Microfluidic models of intestinal or blood-brain barrier to assess tissue-specific responses .
How can metabolomics identify active metabolites?
Advanced Research Question
- LC-HRMS/MS : Untargeted metabolomics in plasma/liver homogenates detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Isotope Tracing : ¹³C-labeled compound tracks metabolic pathways in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
